Benzoyl L-arginine methyl ester
Overview
Description
Benzoyl L-arginine methyl ester is a synthetic derivative of the amino acid arginine. It is commonly used in biochemical research as a substrate for trypsin, a serine protease enzyme. This compound is particularly useful in enzymatic assays due to its ability to be hydrolyzed by trypsin, making it a valuable tool in studying enzyme kinetics and protein digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl L-arginine methyl ester can be synthesized through the esterification of benzoyl L-arginine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Benzoyl L-arginine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoyl L-arginine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding benzoyl L-arginine and methanol.
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Ammonia or primary/secondary amines under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Benzoyl L-arginine and methanol.
Aminolysis: Benzoyl L-arginine amide.
Reduction: Benzoyl L-argininol.
Scientific Research Applications
Benzoyl L-arginine methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of trypsin and other proteases.
Biology: Employed in studies of protein digestion and enzyme kinetics.
Medicine: Utilized in research on digestive enzymes and their inhibitors, which can have therapeutic applications.
Industry: Applied in the production of enzyme-based cleaning agents and in the food industry for protein hydrolysis.
Mechanism of Action
The primary mechanism of action of benzoyl L-arginine methyl ester involves its hydrolysis by trypsin. Trypsin cleaves the ester bond, releasing benzoyl L-arginine and methanol. This reaction is used to measure the activity of trypsin and to study the enzyme’s kinetics. The molecular target is the ester bond, and the pathway involves the catalytic triad of trypsin, which includes serine, histidine, and aspartate residues.
Comparison with Similar Compounds
Similar Compounds
Benzoyl L-arginine ethyl ester: Another ester derivative of benzoyl L-arginine, used similarly in enzymatic assays.
Tosyl L-arginine methyl ester: A substrate for trypsin-like enzymes, used in similar biochemical applications.
Benzoyl L-arginine p-nitroanilide: A chromogenic substrate for trypsin, providing a colorimetric readout for enzyme activity.
Uniqueness
Benzoyl L-arginine methyl ester is unique due to its specific use as a substrate for trypsin, allowing for precise measurement of enzyme activity. Its methyl ester group makes it more soluble in organic solvents compared to other derivatives, which can be advantageous in certain experimental conditions.
Properties
IUPAC Name |
methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMIKSYDXLMCD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242397 | |
Record name | Benzoyl L-arginine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
967-88-4 | |
Record name | Benzoyl L-arginine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl L-arginine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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